Kaempferol 3-O-arabinoside

Overview

Description

Kaempferol 3-O-arabinoside is a flavonoid glycoside, specifically a type of antioxidant flavonoid. It is isolated from the ethyl acetate fraction obtained from the leaves of Nectandra hihua . This compound is known for its significant antioxidant properties, which contribute to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kaempferol 3-O-arabinoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside can be hydrolyzed to kaempferol using β-glucosidase and/or α-L-rhamnosidase .

Industrial Production Methods: The industrial production of kaempferol-3-O-arabinoside typically involves extraction from plant sources. The leaves of Nectandra hihua are processed to obtain the ethyl acetate fraction, from which kaempferol-3-O-arabinoside is isolated .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3-O-arabinoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert kaempferol-3-O-arabinoside to its corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydrokaempferol derivatives.

Substitution: Acetylated and benzoylated kaempferol derivatives.

Scientific Research Applications

Kaempferol 3-O-arabinoside has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of flavonoid chemistry and for the synthesis of other flavonoid derivatives.

Biology: Its antioxidant properties make it a valuable compound in studies related to oxidative stress and cellular protection.

Industry: It is used in the development of natural antioxidant formulations for cosmetics and food products.

Mechanism of Action

Kaempferol 3-O-arabinoside exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Kaempferol 3-O-arabinoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

Kaempferol-3-O-glucoside: Another glycoside of kaempferol with a glucose moiety.

Kaempferol-3-O-rutinoside: A glycoside with a rutinose moiety.

Quercetin-3-O-glucoside: A similar flavonoid glycoside with a glucose moiety but derived from quercetin.

This compound stands out due to its specific antioxidant properties and its potential therapeutic applications in cancer research.

Biological Activity

Kaempferol 3-O-arabinoside, a flavonoid glycoside, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the detailed mechanisms of action, pharmacological effects, and relevant research findings associated with this compound.

Overview of this compound

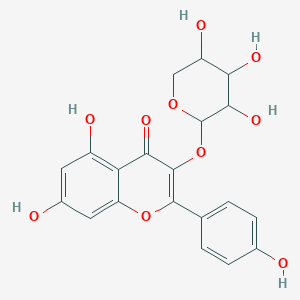

- Chemical Structure : this compound is a glycoside of kaempferol, characterized by the presence of an arabinose sugar moiety at the 3-position of the flavonoid backbone. Its molecular formula is .

- Source : It is predominantly found in various plants, particularly in Polygonum aviculare and other species rich in flavonoids .

Antioxidant Activity

This compound exhibits potent antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) . This activity is crucial for mitigating oxidative stress, which is implicated in various diseases.

Anti-inflammatory Effects

The compound inhibits the NF-κB signaling pathway, which plays a significant role in inflammatory responses. Research indicates that this compound suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages .

Anticancer Properties

This compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. It downregulates cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), contributing to its anticancer effects .

Pharmacological Activities

Case Studies

- Oxidative Stress Mitigation : A study demonstrated that this compound significantly reduced oxidative damage in cellular models exposed to hydrogen peroxide, preserving mitochondrial integrity and reducing DNA damage .

- Inflammation Reduction : In vitro experiments showed that treatment with this compound led to a marked decrease in nitric oxide production in LPS-stimulated microglial cells, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Apoptosis : Research indicated that this compound could induce apoptosis in breast cancer cells by activating caspase pathways while inhibiting cell cycle progression .

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVUDWOQYYWXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.